![molecular formula C15H13N3O2S3 B2489147 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 893987-40-1](/img/structure/B2489147.png)
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide: is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a thiophene-2-sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been known to exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with similar structures have been known to exhibit diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The process may include the following steps:
Formation of the Imidazo[2,1-b]thiazole Ring: This is achieved by reacting 2-aminothiazoles with α-halocarbonyl compounds under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide as the reagent.
Sulfonamide Formation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones may be formed.
Reduction: Dihydroimidazo[2,1-b]thiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Structural Characteristics
The compound features several distinct structural elements that contribute to its biological activity:
- Imidazo[2,1-b]thiazole Ring : Known for its role in various pharmacological applications.
- Thiophene Moiety : Enhances the compound's electronic properties and stability.
- Sulfonamide Group : Often associated with antimicrobial and anticancer activities.
Anticancer Activity
Research indicates that compounds containing imidazo and thiazole rings exhibit significant anticancer properties. The mechanisms through which N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide may exert its anticancer effects include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cell proliferation.
Case studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including HT-29 (colon cancer) and A375 (melanoma), with IC50 values ranging from 0.9 µM to 3.2 µM .
Antimicrobial Properties
The presence of the thiazole component suggests potential antimicrobial activity against a range of pathogens. Compounds with similar structures have shown effectiveness in inhibiting bacterial growth and may provide a new avenue for antibiotic development.
Inhibition of Cyclooxygenase Enzymes
The compound's potential as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes, is noteworthy. Studies indicate that thiazole derivatives can enhance COX inhibitory action, suggesting that this compound might possess similar properties .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Pyridazine Derivatives : A study explored novel pyridazine-based inhibitors that showed promising results against COX enzymes and demonstrated anti-inflammatory effects in animal models.
- Imidazo-Thiazole Compounds : Another study reported that imidazo-thiazole hybrids exhibited significant cytotoxicity against various cancer cell lines, reinforcing the therapeutic potential of compounds with these structural features .
Comparison with Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b]thiazole structure.
Imidazo[2,1-b]thiazole Derivatives: These compounds are known for their broad range of pharmaceutical applications, including anticancer and antiviral activities.
Uniqueness: N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide stands out due to the presence of the thiophene-2-sulfonamide group, which may confer additional biological activities and enhance its potential as a therapeutic agent .
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and antifungal activities, supported by relevant case studies and research findings.
- Molecular Formula : C₁₅H₁₅N₇OS₂
- Molecular Weight : 373.5 g/mol
- CAS Number : 1208627-98-8
The compound's biological activity is primarily attributed to its ability to inhibit specific molecular targets involved in cell signaling pathways. Research indicates that it may act as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammation and cancer progression.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Inhibition of Tumor Cell Proliferation :
- Mechanistic Insights :
- Case Study :
Antifungal Activity
In addition to its anticancer properties, this compound has shown promising antifungal activity:
- Spectrum of Activity :
- Mechanism of Action :
- Research Findings :
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
Parameter | Value |
---|---|
Absorption | High |
Distribution | Wide distribution in tissues |
Metabolism | Liver metabolism |
Excretion | Renal |
Studies suggest that the compound has favorable absorption and distribution characteristics, which are crucial for effective therapeutic action .
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S3/c19-23(20,14-2-1-8-21-14)17-12-5-3-11(4-6-12)13-10-18-7-9-22-15(18)16-13/h1-6,8,10,17H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTVAJBHKGQFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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